molecular formula C13H20N4O2 B1679301 Pentifylline CAS No. 1028-33-7

Pentifylline

Cat. No. B1679301
CAS RN: 1028-33-7
M. Wt: 264.32 g/mol
InChI Key: MRWQRJMESRRJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentifylline, also known as oxpentifylline, is a xanthine derivative used as a drug to treat muscle pain in people with peripheral artery disease . It improves the flow of blood through blood vessels and is used to reduce leg pain caused by poor blood circulation .


Synthesis Analysis

The synthesis method for pentoxifylline performs condensation and ring closure by means of 4- (nitrogen methyl chloride)-1-methylimidazole-5-acyl chloride and amino-5-hexanone, thereby synthesizing a target product, i.e., pentoxifylline, using only a one-step reaction .


Molecular Structure Analysis

Pentoxifylline has a molecular formula of C13H18N4O3 . It belongs to the class of organic compounds known as xanthines .


Chemical Reactions Analysis

Thermal analysis of pentoxifylline has shown that the active substance is thermally more stable than the tablets. The decrease in stability was attributed to the presence of excipients . Another study showed that pentoxifylline exhibits thermal behavior that can be monitored using simultaneous laboratory small and wide X-Ray Scattering (SWAXS) and Differential Scanning Calorimetry (DSC) .


Physical And Chemical Properties Analysis

Pentoxifylline has a molecular weight of 278.307 Da . More detailed physical and chemical properties would require specific laboratory analysis.

Scientific Research Applications

Vascular and Cerebrovascular Applications

  • Peripheral and Cerebrovascular Diseases : Pentoxifylline has shown effectiveness in treating peripheral vascular disease and cerebrovascular disorders. Studies highlight its ability to improve blood flow and reduce symptoms in patients with cerebrovascular diseases, including transient ischemic attacks and chronic ischemic disorders (Ward & Clissold, 2012).

  • Ischemic Heart Disease : Research indicates potential benefits of Pentoxifylline in ischemic heart disease, suggesting improvements in blood flow and neurological functions (Dubenko, 2016).

Reproductive Health

  • Reproductive Parameters in Male Rats : Pentoxifylline has been evaluated for its effects on reproductive parameters in male rats, particularly in the context of a high-protein diet. It demonstrated a protective effect against damage to reproductive parameters induced by such diets (Salahshoor et al., 2019).

Inflammatory and Immunomodulatory Effects

  • Chronic Kidney Disease : It has been investigated for its anti-inflammatory and antiproteinuric effects in chronic kidney disease, showing a potential to stabilize renal function and decrease inflammatory markers (Goicoechea et al., 2012).

  • COVID-19 Therapy Hypothesis : Pentoxifylline has been hypothesized as a potential therapeutic for COVID-19 due to its immunomodulatory properties. It may reduce tissue damage during the cytokine storm response to SARS-CoV-2 infection (Hendry et al., 2020).

Other Clinical Applications

  • Nonalcoholic Fatty Liver Disease : Pentoxifylline has been used in treating nonalcoholic fatty liver disease (NAFLD), showing improvements in biochemical and histological parameters of NAFLD patients (Zeng et al., 2014).

  • (Kelten et al., 2016).

Safety And Hazards

Common side effects of pentoxifylline include belching, bloating, stomach discomfort or upset, nausea, vomiting, indigestion, dizziness, and flushing . Serious side effects include chest pain, fast/irregular heartbeat, easy bruising/bleeding, and signs of stomach bleeding .

Future Directions

Pentoxifylline has been investigated for its possible use in diverse conditions, including osteoradionecrosis, diabetic kidney disease, and generally any condition associated with fibrosis . More recently, it has been suggested as a possible treatment for COVID-19-induced pulmonary complications due to its ability to regulate the production of inflammatory cytokines .

properties

IUPAC Name

1-hexyl-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWQRJMESRRJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057609
Record name Pentifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentifylline

CAS RN

1028-33-7
Record name Pentifylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentifylline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentifylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentifylline
Reactant of Route 2
Reactant of Route 2
Pentifylline
Reactant of Route 3
Reactant of Route 3
Pentifylline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pentifylline
Reactant of Route 5
Reactant of Route 5
Pentifylline
Reactant of Route 6
Reactant of Route 6
Pentifylline

Citations

For This Compound
502
Citations
PMW Bath, FJ Bath‐Hextall - Cochrane Database of …, 2004 - cochranelibrary.com
Background Methylxanthine derivatives are vasodilators. They also inhibit platelet aggregation and thromboxane A2 synthesis, decrease the release of free radicals and may be …
Number of citations: 91 www.cochranelibrary.com
F Strutz, M Heeg, T Kochsiek, G Siemers… - Nephrology Dialysis …, 2000 - academic.oup.com
Background. Kidneys that progress to end‐stage renal failure are almost invariably characterized by the presence of tubulointerstitial fibrosis. Therapeutic interventions to halt the …
Number of citations: 113 academic.oup.com
MR Duncan, A Hasan, B Berman - Journal of Investigative Dermatology, 1995 - Elsevier
Pentoxifylline (PTX) is a methylxanthine that exhibits multiple biologic activities, Including the inhibition of collagen synthesis by dermal fibroblasts, Because some PTX activities have …
Number of citations: 100 www.sciencedirect.com
B Jordaan, DW Oliver, IC Dormehl, N Hugo - Arzneimittel-forschung, 1996 - europepmc.org
… active drugs, viz a combination of pentifylline (CAS 1028-33-7) … Acetazolamide (p< 0.05) and the combination of pentifylline … treatment with piracetam, pentifylline alone and nicotinic acid …
Number of citations: 25 europepmc.org
S Saika, O Yamanaka, Y Okada, S Tanaka… - Ophthalmic …, 1996 - karger.com
After glaucoma filtering surgery, an excessive repopulation of Tenon’s capsule fibroblasts (TCFs) with the accumulation of extracellular matrix including collagen types during wound …
Number of citations: 21 karger.com
M Dagenais, G Pomier-Layrargues… - Clinical …, 1992 - portlandpress.com
… In the present study, the effect of pentifylline on the systemic and splanchnic haemodynamics was investigated in uiuo in two different models of portal hypertension in rats. …
Number of citations: 11 portlandpress.com
MF McCarty, JH O'Keefe, JJ DiNicolantonio - Open heart, 2016 - openheart.bmj.com
Pentoxifylline is a methylxanthine derivative that has been used for several decades in the symptomatic management of intermittent claudication. For reasons that remain fairly obscure, …
Number of citations: 126 openheart.bmj.com
V Stefanovich, JP John - Arzneimittel-forschung, 1978 - europepmc.org
1-Hexyl-3, 7-dimethyl-xanthine (pentifylline) increases significantly (1 h after oral administration of 25 mg/kg) the adenosine triphosphate and the total adenine nucleotide pool in the …
Number of citations: 5 europepmc.org
E Porsche, V Stefanovich - Arzneimittel-forschung, 1979 - europepmc.org
… It was shown by a Lineweaver-Burk plot under the influence of pentifylline that the Michaelis … pentifylline than at low concentration of potassium. The inhibition of ATPase by pentifylline …
Number of citations: 1 europepmc.org
V Stefanovich - Arzneimittel-forschung, 1975 - europepmc.org
Pentifylline (1-hexyl-3, 7-dimethylxanthine equals SK 7, the main active principle in Cosaldon) inhibits the soluble and the particulate cyclic AMP phosphodiesterases (PDE I and PDE II) …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.